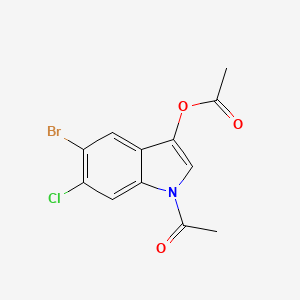
Acétate de 1-acétyl-5-bromo-6-chloro-1H-indol-3-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate (ABCIA) is a synthetic compound that has been used in a variety of scientific research applications. It is a brominated and chlorinated indole derivative that is structurally similar to serotonin and other indole compounds found in nature. ABCIA has been found to have various biochemical and physiological effects, and has been studied for its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Applications antivirales
Les dérivés de l'indole, y compris l'acétate de 1-acétyl-5-bromo-6-chloro-1H-indol-3-yle, se sont révélés prometteurs dans la recherche antivirale. Des composés avec le noyau indole ont été synthétisés et testés pour leur activité inhibitrice contre des virus tels que la grippe A et le virus Coxsackie B4 . Ces dérivés peuvent être des candidats potentiels pour le développement de nouveaux médicaments antiviraux en raison de leur capacité à se lier avec une forte affinité aux récepteurs viraux.
Applications anti-inflammatoires et anticancéreuses
L'échafaudage indole est un élément clé de nombreuses molécules médicamenteuses synthétiques ayant des propriétés anti-inflammatoires et anticancéreuses . La recherche sur les dérivés de l'indole a révélé leur potentiel dans le traitement de l'inflammation et de divers types de cellules cancéreuses. La structure unique de l'This compound peut contribuer au développement de nouvelles thérapies dans ces domaines.
Activités antimicrobiennes et antituberculeuses
Les dérivés de l'indole sont également connus pour leurs activités antimicrobiennes et antituberculeuses . La présence de substituants acétyl, bromo et chloro dans l'This compound pourrait améliorer son efficacité en tant que composé dans le traitement des infections bactériennes, y compris la tuberculose.
Effets antidiabétiques et antimalariens
Les activités biologiques diverses des dérivés de l'indole s'étendent aux effets antidiabétiques et antimalariens . Le composé en question pourrait être étudié pour ses applications potentielles dans la gestion du diabète et la prévention ou le traitement du paludisme, contribuant à la lutte mondiale contre ces maladies.
Activité anticholinestérasique
Les dérivés de l'indole ont été étudiés pour leur activité anticholinestérasique, qui est cruciale dans le traitement des maladies neurodégénératives comme la maladie d'Alzheimer . L'This compound pourrait servir de composé de tête pour le développement de médicaments ciblant les enzymes cholinestérasiques.
Rôle en biologie végétale
L'acide indole-3-acétique, un dérivé de l'indole, est une hormone végétale produite par la dégradation du tryptophane dans les plantes supérieures . Par extension, l'This compound pourrait avoir des applications en biologie végétale, influençant éventuellement la croissance et le développement des plantes.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could have diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, have been shown to bind with high affinity to multiple receptors, which can modulate various biochemical pathways . These interactions often result in the inhibition or activation of specific enzymes, thereby affecting cellular processes and metabolic pathways.
Cellular Effects
The effects of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells . Additionally, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate may affect the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways . Additionally, 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate may modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions, but may degrade over time, leading to changes in their biochemical activity . Long-term exposure to 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate in in vitro or in vivo studies may result in alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Indole derivatives have been shown to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, this compound may interact with enzymes involved in the synthesis and degradation of key metabolites, thereby modulating metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate within different cellular compartments can influence its activity and function, highlighting the importance of understanding its transport and distribution.
Subcellular Localization
The subcellular localization of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
(1-acetyl-5-bromo-6-chloroindol-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO3/c1-6(16)15-5-12(18-7(2)17)8-3-9(13)10(14)4-11(8)15/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSOMKUVYQFRDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108847-96-7 |
Source


|
| Record name | 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
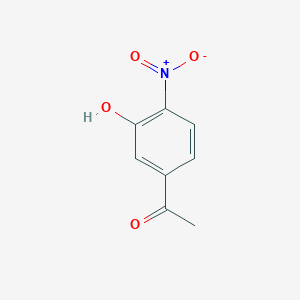
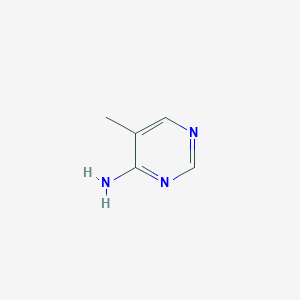
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)
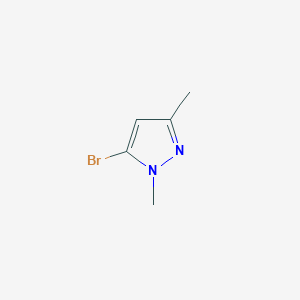

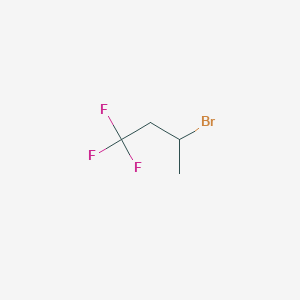
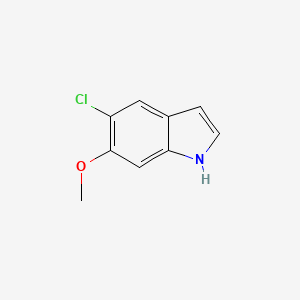
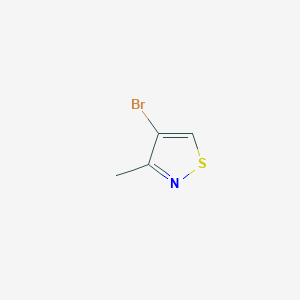


![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)



